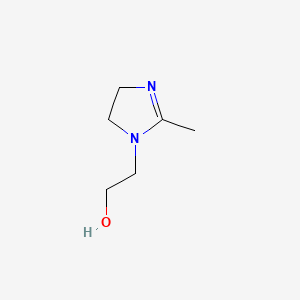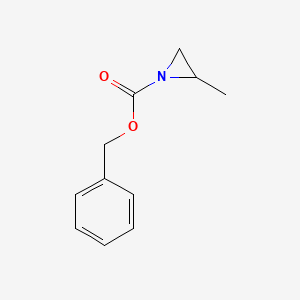
3-Hydroxycholan-24-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is produced in the liver from cholesterol and is involved in the emulsification of fats for absorption in the intestines . This compound is significant in various biological processes and has numerous applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxycholan-24-oic acid typically involves the oxidation of cholic acid. The process includes several steps:
Oxidation: Cholic acid is oxidized using reagents such as chromium trioxide (CrO3) in acetic acid.
Reduction: The resulting product is then reduced using sodium borohydride (NaBH4) to yield deoxycholic acid.
Industrial Production Methods
Industrial production of deoxycholic acid involves the extraction from bovine bile. The bile is processed to isolate the acid, which is then purified through crystallization and other chemical processes .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxycholan-24-oic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form keto derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions at the hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Acetic acid, methanol.
Major Products
The major products formed from these reactions include various hydroxylated and keto derivatives, which have different biological and chemical properties .
Applications De Recherche Scientifique
3-Hydroxycholan-24-oic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of steroids and other complex molecules.
Biology: Studied for its role in the emulsification of fats and its impact on lipid metabolism.
Medicine: Used in the treatment of gallstones and as an emulsifying agent in various pharmaceutical formulations.
Industry: Employed in the production of detergents and as a food additive
Mécanisme D'action
The compound exerts its effects primarily through its interaction with bile acids and lipid metabolism pathways. It acts by emulsifying fats, which aids in their absorption in the intestines. The molecular targets include various enzymes involved in lipid metabolism, such as lipases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholic Acid: A primary bile acid with three hydroxyl groups.
Chenodeoxycholic Acid: Another primary bile acid with two hydroxyl groups.
Lithocholic Acid: A secondary bile acid with one hydroxyl group.
Uniqueness
3-Hydroxycholan-24-oic acid is unique due to its specific hydroxylation pattern and its role as a secondary bile acid. It has distinct biological functions and chemical properties compared to other bile acids .
Propriétés
Numéro CAS |
516-73-4 |
|---|---|
Formule moléculaire |
C24H40O3 |
Poids moléculaire |
376.6 g/mol |
Nom IUPAC |
4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid |
InChI |
InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27) |
Clé InChI |
SMEROWZSTRWXGI-UHFFFAOYSA-N |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
SMILES canonique |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B8799323.png)

![2-Chloro-6-fluoro-3-iodoimidazo[1,2-A]pyridine](/img/structure/B8799340.png)



